YO-Pro 3

概要

説明

YO-Pro 3 is a red fluorescent carbocyanine monomeric dye. It is a cell-impermeant nucleic acid stain that is nonfluorescent in the absence of nucleic acids but exhibits significant fluorescence enhancement upon binding to DNA . This dye is widely used in biological research and clinical diagnostics to examine cell structures, trace biomolecules, assess cellular functions, identify different cell types, and investigate tissue pathology . Additionally, this compound is utilized in the dyeing of textiles, the development of functional textiles, food coloring, and the manufacture of dye-sensitized solar cells .

準備方法

The synthesis of YO-Pro 3 involves the preparation of a carbocyanine dye with a specific molecular structure. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized by reacting 1,3-benzoxazole with quinoline derivatives under controlled conditions.

Addition of side chains: The core structure is then modified by adding trimethylammonium propyl side chains to enhance its binding affinity for nucleic acids.

Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity dye

Industrial production methods for this compound involve scaling up the synthetic route to produce large quantities of the dye. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

化学反応の分析

YO-Pro 3 undergoes various chemical reactions, including:

Binding to nucleic acids: this compound exhibits significant fluorescence enhancement upon binding to double-stranded DNA.

Fluorescence enhancement: The dye’s fluorescence is significantly enhanced upon binding to nucleic acids, making it a valuable tool for fluorescence microscopy and flow cytometry applications.

科学的研究の応用

作用機序

YO-Pro 3 exerts its effects by binding to nucleic acids, specifically double-stranded DNA. The dye intercalates between DNA base pairs, resulting in a significant fluorescence enhancement. This fluorescence enhancement allows researchers to visualize and quantify nucleic acids in various experimental setups. The dye’s high affinity for nucleic acids and its ability to intercalate between DNA base pairs are key factors in its mechanism of action.

類似化合物との比較

YO-Pro 3 is similar to other carbocyanine dyes, such as YOYO-3, MitoTell Red, LysoBrite Deep Red, and CytoTell Red 650 . this compound is unique in its specific excitation and emission wavelengths (613 nm and 629 nm, respectively), making it suitable for specific fluorescence applications . Additionally, this compound’s high affinity for nucleic acids and significant fluorescence enhancement upon binding to DNA distinguish it from other similar compounds .

Similar Compounds

- YOYO-3

- MitoTell Red

- LysoBrite Deep Red

- CytoTell Red 650

生物活性

YO-Pro 3, also known as Oxazole Red, is a far-red fluorescent nucleic acid stain primarily used in biological research to identify and analyze dead or fixed cells. It is recognized for its unique properties, including being cell-impermeant and exhibiting strong fluorescence when bound to nucleic acids. This article delves into the biological activity of this compound, highlighting its applications in apoptosis detection, cellular viability assays, and its comparative efficacy with other dyes.

- Chemical Formula : CHINO

- Molecular Weight : 655 g/mol

- Excitation/Emission Maxima : 613/629 nm when bound to nucleic acids

- Solvent : Supplied at 1 mM in DMSO

This compound is non-fluorescent in the absence of nucleic acids, but upon binding, it becomes fluorescent. This property allows researchers to distinguish between live and dead cells effectively. The dye is particularly useful in flow cytometry and fluorescence microscopy for monitoring cell health and apoptosis.

1. Apoptosis Detection

This compound has been extensively utilized to assess apoptosis in various cell types. In a study involving oral squamous cell carcinoma (OSCC) cells (CAL 27), this compound was employed alongside propidium iodide (PI) to analyze apoptotic events. The results indicated that this compound effectively distinguishes between early and late apoptotic phases based on fluorescence intensity changes.

| Cell Type | Treatment | IC50 Value | Apoptotic Markers |

|---|---|---|---|

| CAL 27 | CE and AE | 32 µM | BAK, Caspase 3,6,9 |

| NIH-3T3 | Control | >97 µM | Non-toxic |

2. Cellular Viability Assays

The dye's non-cytotoxic nature allows for long-term monitoring of cell viability in cultures. This compound can be used in conjunction with other viability assays (e.g., MTT assay) to provide comprehensive insights into cell health over time.

Comparative Efficacy with Other Dyes

This compound is often compared with other nucleic acid stains such as SYTOX Orange and TOTO-3. Below is a comparative table summarizing their key features:

| Dye | Cell Permeability | Fluorescence Emission | Use Case |

|---|---|---|---|

| This compound | Non-permeant | 629 nm | Apoptosis detection |

| SYTOX Orange | Non-permeant | 570 nm | Dead cell staining |

| TOTO-3 | Permeant | 661 nm | Live/dead discrimination |

Study on OSCC Cells

A detailed investigation into the effects of this compound on CAL 27 cells demonstrated significant apoptotic activity. The study utilized flow cytometry to evaluate the percentage of apoptotic cells post-treatment with various compounds. The findings revealed that treatment with compounds led to increased expression of apoptotic markers while downregulating anti-apoptotic genes such as BCL-2 L1.

Long-term Viability Monitoring

In another research setting, this compound was employed for long-term viability assessments in cultured cells. The dye's ability to remain non-toxic while providing clear fluorescence signals enabled researchers to track cellular health over extended periods without compromising cell integrity.

特性

IUPAC Name |

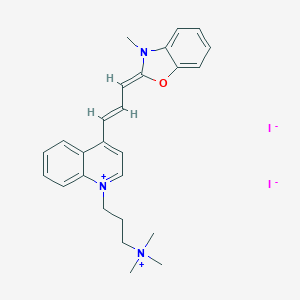

trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUXEGAYWQURQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31I2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does YO-PRO® 3 interact with DNA, and what are the downstream effects of this interaction?

A1: YO-PRO® 3 exhibits a high affinity for nucleic acids, particularly DNA. While its exact binding mechanism is not fully elucidated in the provided research, similar cyanine dyes are known to bind to DNA via intercalation [, ]. This intercalation between DNA base pairs leads to a significant enhancement of the dye's fluorescence. This property makes YO-PRO® 3 a valuable tool for visualizing DNA in various applications, including cell cycle analysis and apoptosis detection [, , ].

Q2: Is YO-PRO® 3 specific to DNA, or does it also stain RNA?

A2: Research indicates that while YO-PRO® 3 exhibits a strong affinity for DNA, it can also stain RNA to some extent. Studies comparing different nucleic acid stains revealed that YO-PRO® 3, under specific conditions, might exhibit some cytoplasmic and nucleolar RNA staining alongside nuclear DNA staining [, ]. This highlights the importance of careful optimization and control experiments when using YO-PRO® 3 for specific nucleic acid targeting.

Q3: How does the fluorescence of YO-PRO® 3 compare to other similar dyes like TO-PRO®-3?

A3: YO-PRO® 3 and TO-PRO®-3 are both cyanine dyes with applications in DNA staining. While both dyes show enhanced fluorescence upon binding to DNA, they possess different spectral properties. TO-PRO®-3 is excited by red light (647 nm) and emits in the far-red region, while YO-PRO® 3 is excited at lower wavelengths and emits in the red region [, ]. This difference in excitation and emission wavelengths makes them suitable for different multi-color fluorescence applications. Researchers often select the dye based on the desired excitation source and compatibility with other fluorophores in their experimental setup.

Q4: Can you elaborate on the application of YO-PRO® 3 in cell viability assays and apoptosis detection?

A4: YO-PRO® 3 is a valuable tool for studying cell death due to its ability to enter cells with compromised plasma membrane integrity, a hallmark of early apoptosis. This characteristic is attributed to its interaction with activated pannexin 1 channels, which are formed during apoptosis []. By combining YO-PRO® 3 with other fluorescent markers, such as Hoechst 33342 for nuclear morphology and Annexin V for phosphatidylserine exposure, researchers can simultaneously assess multiple parameters of cell death, allowing for a more comprehensive understanding of cell viability [, ].

Q5: Are there any known limitations or considerations when using YO-PRO® 3 in experimental settings?

A5: While YO-PRO® 3 offers advantages as a fluorescent probe, researchers should be mindful of potential limitations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。